

# Biotin-PEG9-CH2CH2COOH CAS number and supplier information

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Compound of Interest

Compound Name: Biotin-PEG9-CH2CH2COOH

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### Technical Guide: Biotin-PEG9-CH2CH2COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Biotin-PEG9-CH2CH2COOH**, a heterobifunctional linker commonly used in bioconjugation, drug delivery, and diagnostic applications. This document details its chemical properties, supplier information, and protocols for its use in scientific research.

### Introduction

**Biotin-PEG9-CH2CH2COOH**, also known as Biotin-PEG9-acid, is a versatile molecule that incorporates a biotin moiety for high-affinity binding to avidin and streptavidin, a terminal carboxylic acid group for covalent attachment to primary amines, and a nine-unit polyethylene glycol (PEG) spacer. The hydrophilic PEG linker enhances solubility, reduces steric hindrance, and provides a flexible spacer arm, which is advantageous in various biological assays and applications.[1][2]

#### Key Features:

• Biotin Moiety: Enables strong, non-covalent interaction with avidin and streptavidin, a cornerstone of many detection and purification systems.



- Carboxylic Acid Group: Allows for the formation of stable amide bonds with primary amine groups on proteins, peptides, and other biomolecules through the use of carbodiimide chemistry (e.g., EDC/NHS).
- PEG9 Spacer: A hydrophilic polyethylene glycol chain that increases the water solubility of the conjugate, minimizes non-specific binding, and provides spatial separation between the biotin and the conjugated molecule.

## **Chemical and Physical Properties**

A definitive CAS number for **Biotin-PEG9-CH2CH2COOH** is not consistently available across major suppliers, and it is often listed as "N/A". Researchers should note that there are discrepancies in the reported molecular weight and chemical formula for products marketed under this name, likely due to different methods of defining the PEG9 linker by various manufacturers. It is crucial to consult the specific product's technical data sheet from the chosen supplier.

Supplier-Specific Data

Property	AxisPharm	A Supplier via Online Marketplace	PurePEG
Product Name	Biotin-PEG9-acid	(+)-Biotin-PEG9- CH2CH2COOH	(+)-Biotin-PEG9- CH2CH2COOH
Catalog Number	AP10518	Varies	246809
CAS Number	Not Provided	Not Provided	N/A
Molecular Formula	C31H57N3O13S	C27H49N3SO11	Not Provided
Molecular Weight	711.87 g/mol	623.76 g/mol	623.76 g/mol
Purity	≥95%	≥97%	Not Provided
Appearance	Not Specified	Not Specified	Not Specified
Solubility	Soluble in DMF, DMSO	Not Specified	Not Specified
Storage Conditions	-20°C, dry, and protected from light	Not Specified	Not Specified



Data compiled from publicly available information on supplier websites.

## **Suppliers**

A number of chemical suppliers offer **Biotin-PEG9-CH2CH2COOH** or its equivalents. Below is a list of some of these suppliers. It is recommended to contact the suppliers directly for the most current product specifications and availability.

- AxisPharm
- BroadPharm
- PurePEG
- BOC Sciences
- Ambeed

## **Experimental Protocols**

The following are generalized protocols for the use of **Biotin-PEG9-CH2CH2COOH**. Optimization may be required for specific applications.

## Amide Coupling of Biotin-PEG9-acid to a Primary Amine-Containing Protein

This protocol describes the conjugation of the terminal carboxylic acid of **Biotin-PEG9-CH2COOH** to primary amines (e.g., lysine residues) on a protein using EDC and NHS chemistry.

#### Materials:

- Biotin-PEG9-CH2CH2COOH
- Protein of interest (in an amine-free buffer, e.g., PBS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)



N-hydroxysuccinimide (NHS)

Activation Buffer: 0.1 M MES, pH 4.5-6.0

• Reaction Buffer: PBS, pH 7.2-8.0

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Desalting column or dialysis cassette for purification

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of Biotin-PEG9-CH2CH2COOH (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
  - Prepare stock solutions of EDC and NHS (e.g., 10 mg/mL each) in Activation Buffer immediately before use. Do not store aqueous solutions of EDC and NHS.
  - Prepare the protein solution in the Reaction Buffer at a suitable concentration (e.g., 1-5 mg/mL).
- · Activation of Carboxylic Acid:
  - In a microcentrifuge tube, add a desired molar excess of Biotin-PEG9-CH2CH2COOH to the protein solution.
  - Add a 2-5 fold molar excess of EDC and NHS over the Biotin-PEG9-acid.
  - Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxylic acid groups.
- Conjugation Reaction:
  - Add the activated Biotin-PEG9-acid solution to the protein solution.



- Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching the Reaction:
  - Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
  - Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester groups.
- Purification:
  - Remove excess, unreacted biotinylation reagent and byproducts by dialysis against PBS or by using a desalting column.

## Workflow for Affinity Pulldown of a Biotinylated Protein

This workflow outlines the general steps for using a biotinylated protein (prepared as in 4.1) to capture interacting partners from a cell lysate.

#### Materials:

- Biotinylated protein
- Streptavidin- or Avidin-conjugated agarose or magnetic beads
- Cell lysate containing potential binding partners
- Wash Buffer (e.g., PBS with 0.1% Tween-20)
- Elution Buffer (e.g., high salt buffer, low pH buffer, or a solution of free biotin)

#### Procedure:

- Bead Preparation:
  - Wash the streptavidin/avidin beads with Wash Buffer to remove any preservatives.
- Immobilization of Biotinylated Protein:



• Incubate the washed beads with the biotinylated protein solution for 1-2 hours at 4°C with gentle rotation to allow for binding.

#### Washing:

 Wash the beads with the immobilized protein several times with Wash Buffer to remove any unbound protein.

#### • Affinity Pulldown:

 Incubate the beads with the cell lysate for 2-4 hours at 4°C with gentle rotation to allow for the binding of interacting proteins.

#### · Washing:

• Wash the beads extensively with Wash Buffer to remove non-specific binding proteins.

#### Elution:

Elute the captured protein complexes from the beads using the Elution Buffer.

#### Analysis:

 Analyze the eluted proteins by methods such as SDS-PAGE, Western blotting, or mass spectrometry.

## **Visualizations**

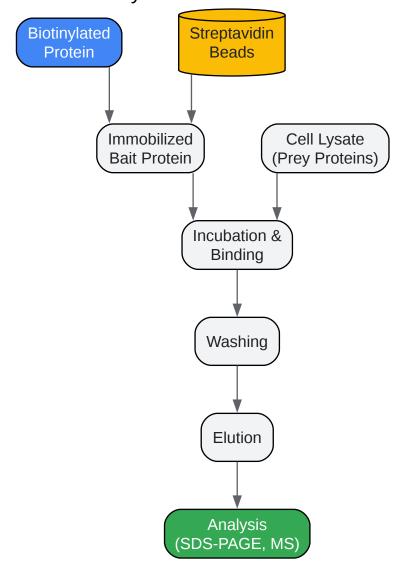
## **Experimental Workflows and Signaling Pathways**

The following diagrams illustrate the key experimental workflows involving **Biotin-PEG9-CH2COOH**.





## Affinity Pulldown Workflow





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## References

- 1. Biotin-PEG9-acid | AxisPharm [axispharm.com]
- 2. Biotin acid PEG | Biotin acid PEG | AxisPharm [axispharm.com]
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